Omeprazole-d3 Sulfide

Overview

Description

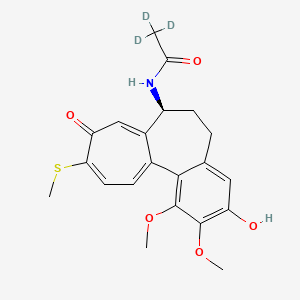

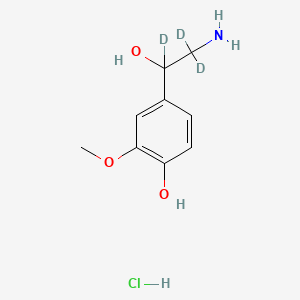

Omeprazole-d3 Sulfide is a labelled analogue of Omeprazole Sulfide, which is a metabolite of Omeprazole . It is used as an internal standard for the quantification of omeprazole sulfide by GC- or LC-MS .

Synthesis Analysis

The synthesis of Omeprazole involves the oxidizing of omeprazole sulfide to (S)-omeprazole catalyzed by environmentally friendly catalyst soybean pod peroxidase (SPP) in cetyltrimethylammonium bromide (CTAB)/isooctane/n-butyl alcohol/water water-in-oil microemulsions . Another approach involves modifications of the reaction media based on the protonation and solvation properties of the starting materials and the intermediate .Molecular Structure Analysis

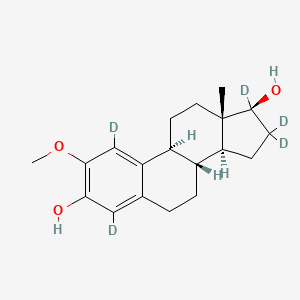

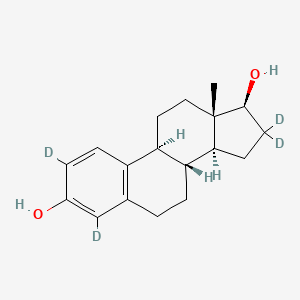

The molecular formula of this compound is C17H19N3O2S . The structure includes a benzimidazole ring and a pyridine ring, both of which are substituted .Chemical Reactions Analysis

Omeprazole concentrates specifically in the acidic canalicular space of the parietal cells of the stomach, where it is converted to the active inhibitor of the proton pump .Physical and Chemical Properties Analysis

The molecular weight of this compound is 332.4 g/mol . Its prototropic behavior is closely related to its absorption and mode of action .Scientific Research Applications

1. Analytical Techniques and Decomposition Studies

Omeprazole is extensively studied for its decomposition and conversion into various metabolites. Qaisi et al. (2006) explored the acid decomposition of omeprazole in the absence of nucleophiles, revealing that omeprazole undergoes degradation to form two main stable compounds: cyclic sulfenamide and omeprazole dimer, which are crucial in understanding its mechanism as a proton pump inhibitor (Qaisi, Tutunji, & Tutunji, 2006). Similarly, Martens-Lobenhoffer et al. (2007) developed a method for enantioselective quantification of omeprazole and its main metabolites in human serum, which is vital for understanding its metabolic breakdown (Martens-Lobenhoffer, Reiche, Tröger, Mönkemüller, Malfertheiner, & Bode-Böger, 2007).

2. Investigation of Metabolic Pathways

Studies have focused on the metabolism of omeprazole, revealing insights into its processing within the body. Tutunji et al. (2007) investigated the reactions of omeprazole in the presence of 2-mercaptoethanol, contributing to the understanding of its function as a proton pump inhibitor (Tutunji, Qaisi, El-eswed, & Tutunji, 2007). Lagerström and Persson (1984) determined omeprazole and its metabolites in plasma and urine, which is essential for pharmacokinetic studies (Lagerström & Persson, 1984).

3. Genotoxicity and Mutagenicity Studies

Braga et al. (2018) conducted a toxicogenetic study of omeprazole, exploring its genotoxicity and mutagenicity in Allium cepa meristems. This study is significant for understanding the potential genetic risks associated with omeprazole use (Braga, Melo de Meneses, Santos, dos Reis, de Lima, da Mata, Paz, Alves, Shaw, Uddin, Rouf, Das, Dev, Shil, Shilpi, Khan, Islam, Ali, Mubarak, Mishra, Sousa, & Melo-Cavalcante, 2018).

Mechanism of Action

Target of Action

Omeprazole-d3 Sulfide, also known as Omeprazole Sulfide-D3, is a deuterium-labeled compound derived from Omeprazole Sulfide . The primary target of this compound is the H+/K±ATPase enzyme in gastric parietal cells . This enzyme, also known as the proton pump, is responsible for the final step in the production of gastric acid in the stomach .

Mode of Action

This compound functions as a proton pump inhibitor (PPI) . It effectively inhibits the H+/K±ATPase enzyme, thereby reducing the secretion of gastric acid . This mechanism closely resembles that of Omeprazole Sulfide .

Biochemical Pathways

The inhibition of the H+/K±ATPase enzyme disrupts the gastric acid secretion process, leading to an increase in gastric pH . This can discourage the growth of certain bacteria such as H. pylori . Additionally, Omeprazole has been found to modulate the lysosomal transport pathway .

Pharmacokinetics

It’s known that omeprazole, the parent compound, has a bioavailability between 35-76% . It’s metabolized in the liver and excreted via urine and bile . As a deuterium-labeled compound, this compound is often used as a tracer in pharmacokinetic studies to track the metabolism and distribution of Omeprazole Sulfide .

Result of Action

The inhibition of gastric acid secretion by this compound leads to a decrease in stomach acidity . This makes it an effective treatment option for gastroesophageal reflux disease (GERD) and other acid-related disorders . On a molecular level, Omeprazole has been shown to inhibit proliferation and modulate autophagy in certain cancer cells .

Safety and Hazards

Use of omeprazole should be monitored primarily in patients with heart disorders using antiplatelet agents concomitantly, and in newly transplanted patients using mycophenolic acid, in order to avoid serious adverse reactions . When handling Omeprazole-d3 Sulfide, avoid dust formation, breathing mist, gas or vapours, and contacting with skin and eye .

Future Directions

Biochemical Analysis

Biochemical Properties

Omeprazole-d3 Sulfide functions as a proton pump inhibitor, effectively inhibiting the H+/K±ATPase enzyme in gastric parietal cells . This interaction reduces the secretion of gastric acid . By inhibiting this enzyme, this compound can decrease stomach acidity, making it an effective treatment option not only for GERD but also for other acid-related disorders .

Cellular Effects

The cellular effects of this compound are primarily related to its role as a proton pump inhibitor. It inhibits the H+/K±ATPase enzyme in gastric parietal cells, reducing the secretion of gastric acid . This mechanism enables this compound to decrease stomach acidity, which can influence cell function, including any impact on cell signaling pathways, gene expression, and cellular metabolism .

Molecular Mechanism

The mechanism of action of this compound closely resembles that of omeprazole sulfide . It functions as a proton pump inhibitor, effectively inhibiting the H+/K±ATPase enzyme in gastric parietal cells . This inhibition is achieved by forming a covalent bond with the enzyme, leading to irreversible inhibition .

Temporal Effects in Laboratory Settings

The effects of this compound over time in laboratory settings have been observed in various studies. For instance, administering this compound to mice resulted in the identification of several new metabolites of omeprazole . These metabolites were observed to be different from each administration route or each matrix (brain or plasma) .

Dosage Effects in Animal Models

In dogs and horses, a single dose of this compound inhibits acid secretion for 3–4 days, despite a relatively short plasma elimination half-life . This is due to the drug’s accumulation in the parietal cell canaliculi and the irreversible nature of proton pump inhibition .

Metabolic Pathways

This compound is involved in the metabolic pathway of omeprazole, a widely used proton pump inhibitor . By utilizing this compound, researchers can track the metabolism and distribution of omeprazole sulfide in the body, providing valuable insights into the drug’s pharmacokinetic properties .

Transport and Distribution

This compound is transported and distributed within cells and tissues as part of its role as a proton pump inhibitor . It is preferentially concentrated in parietal cells where it forms a covalent linkage with H+/K±ATPase, which it irreversibly inhibits .

Subcellular Localization

The subcellular localization of this compound is primarily in the parietal cells of the stomach, where it inhibits the H+/K±ATPase enzyme . This enzyme is located in the cytoplasmic tubular membranes of the parietal cells . The drug accumulates in the parietal cell canaliculi, leading to the irreversible inhibition of the proton pump .

Properties

IUPAC Name |

2-[(4-methoxy-3,5-dimethylpyridin-2-yl)methylsulfanyl]-6-(trideuteriomethoxy)-1H-benzimidazole | |

|---|---|---|

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI |

InChI=1S/C17H19N3O2S/c1-10-8-18-15(11(2)16(10)22-4)9-23-17-19-13-6-5-12(21-3)7-14(13)20-17/h5-8H,9H2,1-4H3,(H,19,20)/i3D3 | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

InChI Key |

XURCIPRUUASYLR-HPRDVNIFSA-N | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Canonical SMILES |

CC1=CN=C(C(=C1OC)C)CSC2=NC3=C(N2)C=C(C=C3)OC | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Isomeric SMILES |

[2H]C([2H])([2H])OC1=CC2=C(C=C1)N=C(N2)SCC3=NC=C(C(=C3C)OC)C | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

Molecular Formula |

C17H19N3O2S | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

DSSTOX Substance ID |

DTXSID40662161 | |

| Record name | 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

Molecular Weight |

332.4 g/mol | |

| Source | PubChem | |

| URL | https://pubchem.ncbi.nlm.nih.gov | |

| Description | Data deposited in or computed by PubChem | |

CAS No. |

922730-98-1 | |

| Record name | 2-{[(4-Methoxy-3,5-dimethylpyridin-2-yl)methyl]sulfanyl}-6-[(~2~H_3_)methyloxy]-1H-benzimidazole | |

| Source | EPA DSSTox | |

| URL | https://comptox.epa.gov/dashboard/DTXSID40662161 | |

| Description | DSSTox provides a high quality public chemistry resource for supporting improved predictive toxicology. | |

| Record name | 922730-98-1 | |

| Source | European Chemicals Agency (ECHA) | |

| URL | https://echa.europa.eu/information-on-chemicals | |

| Description | The European Chemicals Agency (ECHA) is an agency of the European Union which is the driving force among regulatory authorities in implementing the EU's groundbreaking chemicals legislation for the benefit of human health and the environment as well as for innovation and competitiveness. | |

| Explanation | Use of the information, documents and data from the ECHA website is subject to the terms and conditions of this Legal Notice, and subject to other binding limitations provided for under applicable law, the information, documents and data made available on the ECHA website may be reproduced, distributed and/or used, totally or in part, for non-commercial purposes provided that ECHA is acknowledged as the source: "Source: European Chemicals Agency, http://echa.europa.eu/". Such acknowledgement must be included in each copy of the material. ECHA permits and encourages organisations and individuals to create links to the ECHA website under the following cumulative conditions: Links can only be made to webpages that provide a link to the Legal Notice page. | |

Retrosynthesis Analysis

AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.

One-Step Synthesis Focus: Specifically designed for one-step synthesis, it provides concise and direct routes for your target compounds, streamlining the synthesis process.

Accurate Predictions: Utilizing the extensive PISTACHIO, BKMS_METABOLIC, PISTACHIO_RINGBREAKER, REAXYS, REAXYS_BIOCATALYSIS database, our tool offers high-accuracy predictions, reflecting the latest in chemical research and data.

Strategy Settings

| Precursor scoring | Relevance Heuristic |

|---|---|

| Min. plausibility | 0.01 |

| Model | Template_relevance |

| Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |

| Top-N result to add to graph | 6 |

Feasible Synthetic Routes

Disclaimer and Information on In-Vitro Research Products

Please be aware that all articles and product information presented on BenchChem are intended solely for informational purposes. The products available for purchase on BenchChem are specifically designed for in-vitro studies, which are conducted outside of living organisms. In-vitro studies, derived from the Latin term "in glass," involve experiments performed in controlled laboratory settings using cells or tissues. It is important to note that these products are not categorized as medicines or drugs, and they have not received approval from the FDA for the prevention, treatment, or cure of any medical condition, ailment, or disease. We must emphasize that any form of bodily introduction of these products into humans or animals is strictly prohibited by law. It is essential to adhere to these guidelines to ensure compliance with legal and ethical standards in research and experimentation.